(R)-N-Isopropylpyrrolidin-3-amine CAS 1998701-22-6
(R)-N-Isopropylpyrrolidin-3-amine CAS 1998701-22-6
An In-depth Technical Guide to (R)-N-Isopropylpyrrolidin-3-amine
Abstract: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics and natural products.[1][2] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor in designing potent and selective drug candidates.[1] This guide focuses on the chiral building block, (R)-N-Isopropylpyrrolidin-3-amine (CAS 1998701-22-6), a compound of significant interest for drug discovery programs. While specific literature on this exact molecule is sparse, its structural motifs are well-represented in chemical and pharmaceutical science. This whitepaper serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It synthesizes established chemical principles to provide predictive insights, plausible synthetic strategies, robust analytical protocols, and potential applications for this valuable chiral amine.
(R)-N-Isopropylpyrrolidin-3-amine belongs to the class of chiral cyclic amines. Its structure incorporates a stereocenter at the C3 position of the pyrrolidine ring, a secondary amine within the ring, and an N-isopropyl substituent at the 3-amino group. These features make it a versatile synthon for introducing specific stereochemistry and lipophilicity into target molecules.
Diagram: Core Structure of (R)-N-Isopropylpyrrolidin-3-amine
Caption: The (R)-stereocenter at C3 is a key feature for enantioselective interactions.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1998701-22-6 | Topic |
| Molecular Formula | C₇H₁₆N₂ | Calculated |
| Molecular Weight | 128.22 g/mol | Calculated |
| XLogP3 | 0.8 | Predicted |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Topological Polar Surface Area | 29.2 Ų | Predicted |
Note: Properties are calculated or predicted based on the chemical structure, providing a baseline for experimental design.
Synthetic Strategies: A Field-Proven Approach
The synthesis of chiral amines like (R)-N-Isopropylpyrrolidin-3-amine can be approached through several reliable methodologies. The absence of a specific published procedure necessitates a strategy built on established, high-yielding transformations. We present a robust and widely applicable method based on reductive amination.
Core Methodology: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and operational simplicity. This strategy involves the reaction of a primary amine with a ketone (acetone) to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine. The choice of a mild reducing agent is critical to prevent reduction of the starting ketone.
This proposed synthesis begins with the commercially available and enantiomerically pure starting material, (R)-1-Boc-3-aminopyrrolidine. The Boc (tert-butyloxycarbonyl) protecting group serves two purposes: it prevents the more nucleophilic ring nitrogen from competing in the reaction and enhances the solubility of the starting material in common organic solvents.
Diagram: Proposed Synthetic Route via Reductive Amination
Caption: A two-step synthesis from a protected chiral precursor.
Detailed Experimental Protocol
Step 1: Synthesis of (R)-1-Boc-N-isopropylpyrrolidin-3-amine
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Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-1-Boc-3-aminopyrrolidine (1.0 eq.).
-
Solvation: Dissolve the starting material in an appropriate anhydrous solvent, such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), to a concentration of approximately 0.1 M.
-
Reagent Addition: Add acetone (1.5 eq.) to the solution and stir for 10-15 minutes at room temperature to facilitate imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirring solution.
-
Causality: NaBH(OAc)₃ is the reductant of choice because it is mild enough not to reduce the acetone but is highly effective at reducing the intermediate iminium ion. Its use avoids the need for pH control often required with other borohydrides like NaBH₃CN.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Step 2: Boc Deprotection to Yield (R)-N-Isopropylpyrrolidin-3-amine
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Solvation: Dissolve the purified (R)-1-Boc-N-isopropylpyrrolidin-3-amine (1.0 eq.) from the previous step in a minimal amount of a suitable solvent like Methanol (MeOH) or DCM.
-
Acidolysis: Add an excess of a strong acid. A solution of 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) (10-20 eq.) are commonly used.
-
Causality: The Boc group is labile under strong acidic conditions. The acid protonates the carbamate, leading to its collapse into tert-butyl cation (which forms isobutylene and water) and CO₂, liberating the free amine.
-
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product will be obtained as its corresponding salt (e.g., hydrochloride or trifluoroacetate).
-
Final Product: The salt can be used directly or converted to the free base by partitioning between a strong base (e.g., 1M NaOH) and an organic solvent, followed by drying and evaporation. For long-term storage, the salt form is often preferred due to its increased stability.[3]
Analytical Characterization and Quality Control
Confirming the identity, purity, and stereochemical integrity of the final product is paramount. A multi-technique analytical approach provides a self-validating system for quality control.
Diagram: Analytical Validation Workflow
Caption: A sequential workflow to ensure product identity and purity.
Spectroscopic and Chromatographic Data (Predicted)
Table 2: Predicted Spectroscopic and Chromatographic Data
| Technique | Parameter | Predicted Value / Observation | Rationale |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~2.8-3.5 ppm: Pyrrolidine ring protons; ~2.5-3.0 ppm: Isopropyl CH (septet); ~1.0-1.2 ppm: Isopropyl CH₃ (doublet, 6H) | Protons adjacent to nitrogen are deshielded. Splitting patterns (n+1 rule) are key identifiers.[4][5] |
| ¹³C NMR | Chemical Shift (δ) | ~50-60 ppm: Pyrrolidine carbons adjacent to N; ~45-55 ppm: Isopropyl CH; ~20-25 ppm: Isopropyl CH₃ | Carbons bonded to nitrogen appear in a characteristic downfield region.[4] |
| Mass Spec. | (ESI+) m/z | 129.14 [M+H]⁺ | Corresponds to the protonated molecular ion of C₇H₁₆N₂. |
| Mass Spec. | Fragmentation | Alpha-cleavage fragments | Characteristic cleavage of the C-C bond nearest the nitrogen atoms.[4] |
| IR Spec. | Wavenumber (cm⁻¹) | ~3300-3400 cm⁻¹: N-H stretch (secondary amines); ~2850-2960 cm⁻¹: C-H stretch (aliphatic) | N-H stretches for secondary amines are typically single, sharp peaks.[4] |
Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
Trustworthiness: The final product's utility as a chiral building block is entirely dependent on its enantiomeric purity. Chiral HPLC is the gold standard for this determination.[6]
-
Column Selection: Utilize a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak series) or Pirkle-concept columns are excellent starting points for separating chiral amines.[6][]
-
Sample Preparation: The amine may need to be derivatized to improve its chromatographic behavior and UV absorbance. Common derivatizing agents include benzoyl chloride or dansyl chloride.
-
Method Development:
-
Mobile Phase Screening: Begin with a standard mobile phase system, such as Hexane/Isopropanol with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape.
-
Gradient/Isocratic Elution: Screen various isocratic compositions (e.g., 90:10, 80:20, 70:30 Hexane:IPA) to find conditions that resolve the two enantiomers.
-
Flow Rate and Temperature: Optimize flow rate (typically 0.5-1.0 mL/min) and column temperature to improve resolution and analysis time.
-
-
Quantification: Inject a sample of the racemic mixture to identify the retention times of both the (R) and (S) enantiomers. Then, inject the synthesized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.
Applications in Drug Discovery and Medicinal Chemistry
The true value of (R)-N-Isopropylpyrrolidin-3-amine lies in its potential as a versatile building block for constructing more complex, biologically active molecules. The secondary amine within the pyrrolidine ring is a key functional handle for diversification.
Scaffold Elaboration
The ring nitrogen can be readily functionalized via standard synthetic transformations, allowing for its incorporation into a wide array of molecular frameworks.
-
Acylation/Amide Bond Formation: Reaction with carboxylic acids (using coupling agents like EDC/HOBt) or acyl chlorides to form amides.[8]
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones to form tertiary amines.
-
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach aryl or heteroaryl groups.
The pyrrolidine scaffold itself is a key component in many classes of drugs, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for diabetes, and various central nervous system (CNS) agents.[2][8] The specific (R)-stereochemistry and the N-isopropyl group of the title compound can be used to probe specific pockets in a biological target, optimizing binding affinity and selectivity.
Diagram: Role as a Medicinal Chemistry Building Block
Caption: The ring nitrogen enables diverse synthetic elaborations.
Conclusion
(R)-N-Isopropylpyrrolidin-3-amine is a valuable, yet under-documented, chiral building block with significant potential for drug discovery. This guide provides a comprehensive framework for its synthesis, characterization, and application. By leveraging established, reliable chemical principles such as reductive amination and a robust suite of analytical techniques, researchers can confidently produce and validate this compound for use in medicinal chemistry programs. Its defined stereochemistry and multiple points for synthetic diversification make it an attractive scaffold for developing the next generation of targeted therapeutics.
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